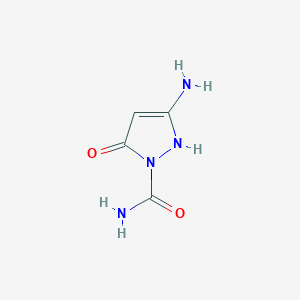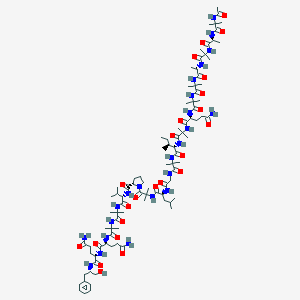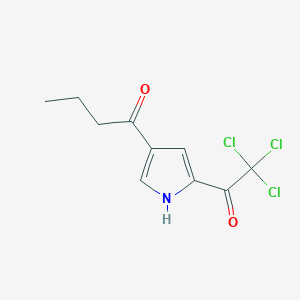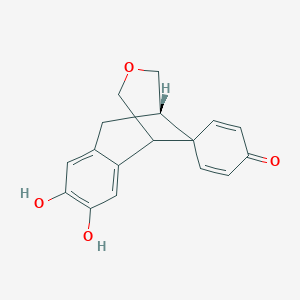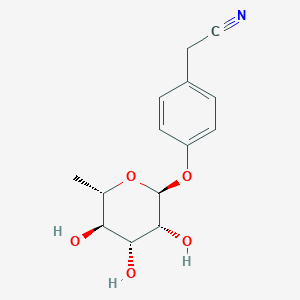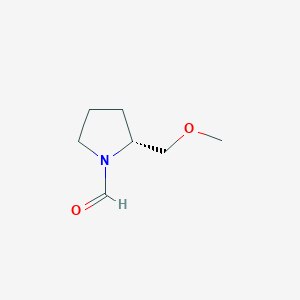
(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde involves several key steps, including the formation of pyrrolidine rings and the introduction of functional groups. One common approach to synthesizing compounds with the pyrrolidine structure involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is characterized by the presence of a pyrrolidine ring, a key structural feature that contributes to its chemical reactivity and potential biological activity. The stereochemistry of the compound, indicated by the (R)-configuration, plays a crucial role in its chemical interactions and the synthesis of stereochemically defined products.
Chemical Reactions and Properties
(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde participates in various chemical reactions, primarily due to its aldehyde and methoxymethyl groups. It can undergo nucleophilic addition reactions, forming stable intermediates for further chemical transformations. The pyrrolidine ring itself is a versatile scaffold that can engage in reactions leading to the synthesis of biologically active compounds (Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the pyrrolidine ring and functional groups affects its polarity, solubility in organic solvents, and its phase at room temperature. These properties are critical when considering the compound's use in various synthetic applications.
Chemical Properties Analysis
The chemical properties of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, including its reactivity towards various reagents, stability under different conditions, and its ability to participate in a wide range of chemical transformations, are essential for its application in organic synthesis. Its functionality allows for the introduction of additional substituents, enabling the construction of complex molecules with diverse biological activities (Li Petri et al., 2021).
Applications De Recherche Scientifique
Catalysis and Synthesis
Chiral Catalysis : This compound has been utilized in the synthesis of chiral C_2-symmetric 2,5-disubstituted pyrrolidine derivatives, which serve as effective catalytic chiral ligands in reactions of diethylzinc with aryl aldehydes. These catalysts facilitate the production of sec-alcohols with high chemical yields and enantiomeric excess, showcasing the importance of the compound in asymmetric synthesis (Shi, Satoh, & Masaki, 1999).
Enzyme Catalyzed Reactions : In the field of enzyme catalysis, the compound has been used to investigate the asymmetric synthesis of benzoin derivatives through benzaldehyde lyase-catalyzed reactions, offering a pathway to develop reactive engineering concepts for preparative synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Materials Science
- Metal-Organic Frameworks (MOFs) : Research into the hydrophobic effect's role in the self-assembly of [2 x 2] copper(I) grids has leveraged derivatives of this compound. These structures exhibit stability in water, highlighting potential applications in the development of novel MOFs and understanding the influence of hydrophobic forces in supramolecular chemistry (Nitschke, Hutin, & Bernardinelli, 2004).
Analytical Chemistry
- Chemosensors : A study on a new rhodamine derivative-based chemosensor for highly selective and sensitive determination of Cu2+ utilized this compound as a key component. The sensor shows promise for the detection of copper ions in various environments, including drinking water and serum samples, with potential applications in environmental monitoring and health diagnostics (Puangploy, Smanmoo, & Surareungchai, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOQRWRORXADR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde | |
CAS RN |
121817-71-8 |
Source


|
| Record name | (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
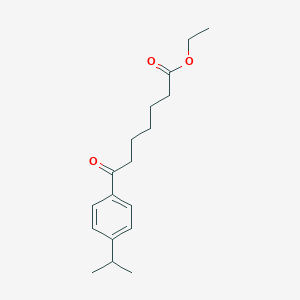
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
